7-Chloro-1-(3-chlorophenyl)-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
7-Chloro-1-(3-chlorophenyl)-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a chromeno-pyrrole core, substituted with chloro, methyl, and oxazolyl groups, making it an interesting subject for chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1-(3-chlorophenyl)-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalytic processes, green chemistry principles, and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-1-(3-chlorophenyl)-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific substituents with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized analogs .
Scientific Research Applications
7-Chloro-1-(3-chlorophenyl)-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.
Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 7-Chloro-1-(3-chlorophenyl)-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
7-Chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one: Shares the chloro and phenyl substituents but differs in the core structure.
7-Chloro-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl: Similar chloro and phenyl groups but with a different heterocyclic core.
Uniqueness
The uniqueness of 7-Chloro-1-(3-chlorophenyl)-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione lies in its combination of substituents and the chromeno-pyrrole core, which imparts distinct chemical and biological properties not found in the similar compounds listed above .
Properties
Molecular Formula |
C22H14Cl2N2O4 |
---|---|
Molecular Weight |
441.3 g/mol |
IUPAC Name |
7-chloro-1-(3-chlorophenyl)-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C22H14Cl2N2O4/c1-10-6-16-14(9-15(10)24)20(27)18-19(12-4-3-5-13(23)8-12)26(22(28)21(18)29-16)17-7-11(2)30-25-17/h3-9,19H,1-2H3 |
InChI Key |
IZAPLNXTOJQRJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=O)C3=C(O2)C(=O)N(C3C4=CC(=CC=C4)Cl)C5=NOC(=C5)C |
Origin of Product |
United States |
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